molecular formula C18H11N5O2 B15079067 4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid CAS No. 300732-22-3

4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid

Cat. No.: B15079067
CAS No.: 300732-22-3
M. Wt: 329.3 g/mol
InChI Key: IYEGONGDMXONML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine or aldehyde derivatives.

Scientific Research Applications

4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways depend on the specific biological context but often involve disruption of signaling pathways critical for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives, such as:

Uniqueness

What sets 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its cyano and amino groups, in particular, allow for diverse chemical modifications and interactions with biological targets, making it a versatile tool in research .

Properties

CAS No.

300732-22-3

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid

InChI

InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(6-8-11)18(24)25/h1-8H,20H2,(H,24,25)

InChI Key

IYEGONGDMXONML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)C(=O)O)N)C#N

solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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